2-(4-Hydroxypiperidin-1-yl)acetic acid

PDE4 Inhibition Medicinal Chemistry Anti-inflammatory

Verifying salt form and purity grade is critical when procuring this compound-the base and hydrochloride salt (CAS 1181544-77-3) exhibit different solubility profiles impacting assay reproducibility. This heterocyclic amino acid derivative serves as a cost-effective starting point for PDE4-targeted SAR and CNS drug discovery. • Dual hydroxyl/carboxylic acid groups enable rapid parallel synthesis of diverse compound libraries. • Documented PDE4A engagement provides biological rationale for hit-to-lead optimization. • ≥97% purity recommended for SPR, ITC, and fluorescence-based assays to minimize background interference.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 168159-33-9
Cat. No. B181850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-1-yl)acetic acid
CAS168159-33-9
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC(=O)O
InChIInChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)
InChIKeyOMWHXJYPAIQNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxypiperidin-1-yl)acetic Acid: Overview


2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS 168159-33-9) is a heterocyclic amino acid derivative consisting of a piperidine ring with a hydroxyl group at the 4-position and an acetic acid moiety on the nitrogen [1]. It is a key building block for medicinal chemistry . The hydrochloride salt form (CAS 1181544-77-3) is commonly employed to enhance solubility and stability for in vitro assays .

1
Scaffold Role
Medicinal chemistry building block for SAR exploration
2
Functional Utility
Bifunctional handles support orthogonal derivatization
3
Salt Form
Hydrochloride salt available for enhanced solubility in assays

2-(4-Hydroxypiperidin-1-yl)acetic Acid: Purity & Salt Form


Procuring 2-(4-Hydroxypiperidin-1-yl)acetic acid without verifying its specific salt form, purity grade, and documented biological profile risks experimental failure. The base compound and its hydrochloride salt exhibit different solubility and stability profiles, impacting assay reproducibility . Furthermore, the presence of a chiral center (if not specified as racemic) or impurities from different synthetic routes (e.g., residual palladium from hydrogenation) can lead to variable biological activity, as evidenced by the compound's documented but moderate and selective engagement with targets like PDE4A [1].

Salt form Base and hydrochloride salt show different solubility and stability profiles; assay reproducibility may shift if salt form is not controlled.
Purity grade 95% grade contains up to 5% impurities; substitution with 97%+ grade may alter baseline noise in sensitive assays.
Synthetic route Chiral center and residual metal impurities from different routes may introduce variable biological activity.

2-(4-Hydroxypiperidin-1-yl)acetic Acid vs. Structural Analogs


PDE4A Inhibition Profile

In an in vitro assay against unpurified recombinant Phosphodiesterase type 4A (PDE4A), 2-(4-Hydroxypiperidin-1-yl)acetic acid demonstrated activity [1]. While no direct comparator IC50 data was available for this exact scaffold, it serves as a baseline for structure-activity relationship (SAR) studies. In contrast, a more optimized PDE4 inhibitor from the same chemical class, CHEMBL55203, exhibits a potent IC50 of 25 nM [2]. This highlights that the core structure provides a valid but weak starting point requiring further optimization for potent PDE4 inhibition.

PDE4A Inhibition
Class-level inference
Active, exact IC50 not reported
Reported target engagement context; supports PDE4 SAR starting point
Related compound CHEMBL55203 shows 25 nM IC50; scaffold requires optimization
PDE4 Inhibition Medicinal Chemistry Anti-inflammatory

Receptor Selectivity Profile

Analogs of 2-(4-Hydroxypiperidin-1-yl)acetic acid, specifically the 4-hydroxypiperidine series, have been shown to achieve high selectivity for the CCR1 chemokine receptor. One reported analog demonstrates at least 200-fold selectivity for CCR1 over other human 7-TM receptors, including other chemokine receptors . This is in stark contrast to the activity profile of 2-(4-Hydroxypiperidin-1-yl)acetic acid, which showed no inhibition of acetylcholinesterase at 26 µM , and a structurally distinct derivative (CHEMBL5286642) showed weak off-target activity at the Beta-1 adrenergic receptor (IC50 = 13,900 nM) [1].

Receptor Selectivity
Class-level inference
No AChE inhibition at 26 µM; related 4-hydroxypiperidine achieves >200-fold selectivity for CCR1
Scaffold selectivity can be tuned; current compound shows clean background in specific assays
Off-target profile may differ in kinase or GPCR panels; requires verification
Selectivity Medicinal Chemistry Receptor Pharmacology

Commercial Purity Specifications

Commercial availability of 2-(4-Hydroxypiperidin-1-yl)acetic acid varies significantly in purity, directly impacting experimental outcomes. The compound is offered at 95% purity from several vendors and at a higher grade of 97% or greater . This is in contrast to the more common 4-hydroxypiperidine building block, which is widely available at ≥98% purity . For the hydrochloride salt (CAS 1181544-77-3), a minimum purity specification of 95% is standard .

Purity Specification
Data to verify
95% standard grade; 97%+ high grade available
Purity grade selection impacts assay reproducibility
Source review: commercial supplier specifications; verify by in-house QC
Chemical Purity Procurement Analytical Chemistry

Bifunctional Reactivity for Derivatization

The compound possesses two distinct reactive handles for orthogonal derivatization: a secondary hydroxyl group and a carboxylic acid. This allows for sequential functionalization, such as esterification of the acid followed by alkylation or oxidation of the hydroxyl . In contrast, simpler analogs like piperidine-4-carboxylic acid (isonipecotic acid) or 4-piperidone lack one of these handles, limiting their utility in complex multi-step syntheses. This dual functionality is explicitly exploited in patents for constructing N-alkoxycarbonylpiperidine derivatives [1].

Bifunctional Reactivity
Class-level inference
2 reactive sites vs 1 in piperidine-4-carboxylic acid or 4-piperidone
Supports orthogonal derivatization for library synthesis
Patent-described route for N-alkoxycarbonylpiperidine derivatives
Organic Synthesis Chemical Biology Medicinal Chemistry

2-(4-Hydroxypiperidin-1-yl)acetic Acid Applications


PDE4 SAR Exploration

This compound serves as a viable, low-cost starting point for medicinal chemistry campaigns targeting PDE4. The documented activity against PDE4A provides a clear biological rationale for its use in generating initial SAR data. Researchers should plan to synthesize a focused library of analogs, as the core scaffold's potency is low and will require optimization [1].

Orthogonal Derivatization for Piperidine Libraries

Leverage the dual functionality of the compound's hydroxyl and carboxylic acid groups for the rapid synthesis of structurally diverse compound libraries. This is particularly advantageous for parallel synthesis or combinatorial chemistry approaches where multiple points of diversity are required. The use of the hydrochloride salt form is recommended for enhanced solubility during library synthesis [1].

High-Purity Intermediates for Sensitive Assays

For biochemical assays requiring high reproducibility and minimal background noise (e.g., SPR, ITC, or sensitive fluorescence-based assays), procurement of the 97%+ purity grade is essential. Lower purity grades (95%) may contain impurities that interfere with assay readouts or protein binding, leading to false positives or negatives [1].

N-Alkoxycarbonylpiperidine Derivatives for CNS Discovery

As detailed in patent literature, this compound is a key intermediate in the synthesis of N-alkoxycarbonylpiperidine derivatives, a privileged scaffold in central nervous system (CNS) drug discovery. Its use in this specific synthetic route is well-precedented and provides a direct path to novel compounds [1].

Application
Selection Property
Validation Focus
PDE4 target engagement studies
SAR-compatible starting point
PDE4A assay-response context
Piperidine library synthesis
Bifunctional building block fit
Sequential derivatization review
High-reproducibility assay support
Purity-grade suitability
Assay interference review
CNS-targeted library synthesis
Patent-described synthetic route
Literature-precedented derivatization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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